3-(4-Chloro-2-methoxyphenyl)benzoic acid

Description

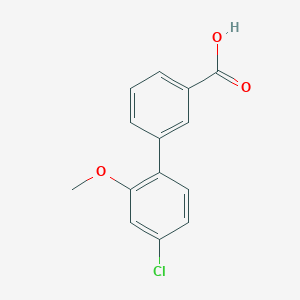

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(4-chloro-2-methoxyphenyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO3/c1-18-13-8-11(15)5-6-12(13)9-3-2-4-10(7-9)14(16)17/h2-8H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VASYCLURFPIHFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)Cl)C2=CC(=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90683341 | |

| Record name | 4'-Chloro-2'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90683341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261941-41-6 | |

| Record name | 4'-Chloro-2'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90683341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Crystallographic Methodologies for Structural Elucidation

X-ray Diffraction Crystallography for Solid-State Molecular Architecture and Conformational Analysis

To fulfill the user's request, which strictly requires focusing solely on "3-(4-Chloro-2-methoxyphenyl)benzoic acid" and providing detailed, sourced research data, access to proprietary databases or unpublished research would be necessary. The public scientific literature indexed by Google Search does not currently contain specific ¹H NMR, ¹³C NMR, 2D NMR, FT-IR, FT-Raman, Mass Spectrometry, or X-ray Diffraction data for this particular molecule.

Investigation of in Vitro Biological Activities of 3 4 Chloro 2 Methoxyphenyl Benzoic Acid and Its Research Analogs

Evaluation of In Vitro Antimicrobial Efficacy

Studies against Gram-Positive and Gram-Negative Bacterial Strains

No studies specifically investigating the antibacterial activity of 3-(4-Chloro-2-methoxyphenyl)benzoic acid against Gram-positive and Gram-negative bacterial strains were found. Research on other chlorinated and methoxylated benzoic acid derivatives has been conducted, but direct data for the specified compound is not available.

Assessment of Antifungal Activity

A search of available literature yielded no studies on the antifungal properties of this compound.

Proposed Mechanisms of Microbial Inhibition (e.g., Cell Membrane Disruption, Interference with Metabolic Pathways)

Without any studies demonstrating antimicrobial activity, there are no proposed mechanisms of microbial inhibition for this compound in the scientific literature.

Assessment of In Vitro Anticancer and Antiproliferative Potential

Studies on Cancer Cell Lines (e.g., HeLa, MIA PaCa-2, HCT-116)

No published research was identified that evaluated the in vitro anticancer or antiproliferative effects of this compound on HeLa, MIA PaCa-2, HCT-116, or any other cancer cell lines.

Elucidation of Cellular Mechanisms (e.g., Induction of Apoptosis, Cell Cycle Arrest)

As no studies have demonstrated anticancer activity for this specific compound, there is no information available regarding its potential cellular mechanisms, such as the induction of apoptosis or cell cycle arrest.

Inhibition of Specific Molecular Targets (e.g., Enzymes, Signaling Pathways)

Analogs of this compound have demonstrated inhibitory activity against several key molecular targets, including enzymes and signaling pathways critical in disease progression. Research into structurally related compounds reveals a pattern of interaction with various biological systems. For instance, benzoic acid derivatives have been identified as inhibitors of enzymes like tyrosinase, with non-competitive inhibition mechanisms observed for some aminobenzoic acids. nih.gov Furthermore, the introduction of chloro and methoxy (B1213986) substituents on phenyl rings is a common strategy in the design of inhibitors for targets such as kinases and the NLRP3 inflammasome. nih.govnih.gov These findings suggest that the unique arrangement of the chloro, methoxy, and carboxylic acid groups on the biphenyl (B1667301) scaffold of this compound could confer specific inhibitory properties, a hypothesis supported by the activities of its analogs against various enzymes and signaling proteins detailed in the subsequent sections.

Analysis of In Vitro Antioxidant and Radical Scavenging Properties

The antioxidant potential of benzoic acid derivatives is an area of active investigation. Studies on various substituted benzoic acids have shown that they can act as effective antioxidants against superoxide (B77818) radicals. antiox.orgsemanticscholar.org The antioxidant capacity is highly dependent on the nature and position of the substituents on the benzene (B151609) ring.

Key findings from research on related compounds include:

Influence of Hydroxyl Groups: The presence and position of hydroxyl (-OH) groups are critical for antioxidant activity. Derivatives with hydroxyl groups in the ortho and para positions relative to the carboxyl group generally exhibit the strongest antioxidant properties. antiox.orgsemanticscholar.org

Role of Methoxy Groups: Methoxy (-OCH3) groups, alongside phenolic hydroxyl groups, can enhance the antioxidant activities of phenolic acids. nih.gov The mechanism often involves hydrogen atom transfer (HAT) or other electron transfer processes to neutralize free radicals. nih.gov

While direct data on the radical scavenging properties of this compound is limited, the presence of the methoxy group suggests potential for antioxidant activity, a characteristic often observed in phenolic compounds. nih.govffhdj.com For example, new benzoic acid derivatives isolated from Cassia italica demonstrated significant antioxidant capacities in a DPPH assay. nih.gov

Modulation of Specific Biological Targets and Pathways (In Vitro Studies)

Analogs of this compound have been evaluated for their inhibitory effects against several enzymes.

Meprin: Meprins are zinc metalloproteinases implicated in conditions like fibrosis. mdpi.com Research into meprin inhibitors has shown that acidic functional groups on the inhibitor scaffold are important for potent inhibition, particularly for meprin β. tandfonline.com For example, hydroxamate-based inhibitors with carboxy-benzyl side chains, such as MWT-S-270 (3-[[(3-Carboxyphenyl)methyl-[2-(hydroxyamino)-2-oxoethyl]amino]methyl]benzoic acid), show high inhibitory potency against meprin β. nih.gov A study on pyrazole-based inhibitors also highlighted the preference for acidic moieties to achieve potent inhibition of meprin β. tandfonline.com The HTS hit SR19855 was identified as a low-micromolar inhibitor of meprin α with 13-fold selectivity over meprin β. mdpi.com

Lipoxygenase (LOX): LOX enzymes are involved in inflammatory pathways. nih.gov A variety of compounds containing methoxyphenyl or chlorophenyl moieties have been investigated as LOX inhibitors.

Esters of 4-methoxyphenylacetic acid have been identified as inhibitors of soybean 15-lipoxygenase (SLO), with some compounds showing IC50 values in the low micromolar range. nih.gov

A series of chlorophenyl-furfuryl-based 1,2,4-triazole (B32235) derivatives were evaluated for 15-LOX inhibitory activity, with the most potent compounds having IC50 values of 17.43 µM and 19.35 µM. acs.org

A novel potent 15-LOX-1 inhibitor, compound 9c (i472), was developed with an IC50 of 0.19 µM. acs.org

Carbonic Anhydrase (CA): CAs are metalloenzymes that are targets for various therapeutic areas, including glaucoma and certain cancers. nih.govdrugs.comdrugbank.com Derivatives of 4-chloro-3-sulfamoyl benzoic acid have been shown to be potent inhibitors of CA isozymes II and IV, with some exhibiting affinity in the low nanomolar range. nih.gov Additionally, novel benzoic acid derivatives have been designed as multi-target inhibitors of acetylcholinesterase and human carbonic anhydrases (hCA I and hCA II) for potential use in Alzheimer's disease treatment. nih.gov Some of these derivatives showed promising inhibition with KI values as low as 13.62 nM against hCA II. nih.gov

Table 1: In Vitro Enzyme Inhibition by Analogs

| Enzyme | Inhibitor Class/Compound | Inhibition Value (IC50/Ki) | Reference |

|---|---|---|---|

| Meprin α | SR19855 | ~13-fold selective vs Meprin β | mdpi.com |

| Soybean 15-Lipoxygenase (SLO) | 4-methoxyphenylacetic acid ester (7e) | 1.9 µM (IC50) | nih.gov |

| 15-Lipoxygenase (15-LOX) | Chlorophenyl-furfuryl-triazole (7k) | 17.43 µM (IC50) | acs.org |

| 15-Lipoxygenase-1 (15-LOX-1) | Compound 9c (i472) | 0.19 µM (IC50) | acs.org |

| Carbonic Anhydrase I (hCA I) | 4-chloro-3-sulfamoyl benzenecarboxamides | High Affinity | nih.gov |

| Carbonic Anhydrase II (hCA II) | Tetrahydroisoquinolynyl-benzoic acid (6f) | 13.62 nM (Ki) | nih.gov |

Kainate Receptor Subtype GluR5: The GluR5 subunit of kainate receptors is a target for modulating excitatory neurotransmission. nih.gov Research has identified 2-arylureidobenzoic acids (AUBAs) as noncompetitive and selective antagonists for the homomeric GluR5 receptor. nih.gov Structure-activity relationship studies of AUBAs revealed that a 4-chloro substituent on the benzoic acid ring, combined with lipophilic groups on the second aromatic ring, resulted in potent GluR5 antagonism with IC50 values in the low micromolar range (e.g., 1.2 to 1.3 µM). nih.gov This indicates that the chloro-substituted benzoic acid scaffold is a viable starting point for developing GluR5 antagonists.

Dopamine (B1211576) Receptors: Dopamine receptors are crucial targets for neurological and psychiatric disorders. nih.gov While direct studies on this compound are lacking, research on related structures provides some insights. Derivatives of 1-(2-methoxyphenyl)piperazine (B120316) have shown high affinity for the D4 receptor. capes.gov.br A series of 3,4-dihydroquinolin-2(1H)-one derivatives, structurally related to aripiprazole, have been evaluated as D2 receptor modulators, with some showing pi-pi stacking interactions with a 2-methoxyphenyl fragment. nih.gov Furthermore, 4-methoxyphenethylamine (B56431) (4-MPEA), a naturally occurring compound, acts as a serotonin (B10506) and norepinephrine (B1679862) releasing agent and a very weak dopamine reuptake inhibitor. wikipedia.org

The NLRP3 inflammasome is a key component of the innate immune system, and its aberrant activation is linked to numerous inflammatory diseases. nih.gov Several small molecule inhibitors targeting the NLRP3 inflammasome have been developed, with some sharing structural features with this compound.

A sulfonamide-based chemical scaffold has yielded potent NLRP3 inhibitors. nih.gov Structure-activity relationship studies on these analogs revealed that a 2-methoxy and a 5-chloro substitution on the benzamide (B126) moiety were critical for inhibitory activity. Removal or positional change of these substituents led to a significant loss of potency. nih.gov This highlights the importance of the specific substitution pattern found in the subject compound for potential NLRP3 inhibition.

Casein Kinase 2 (CSNK2A) and Proviral Integration site for Moloney murine leukemia virus 3 (PIM3): CSNK2A is a serine/threonine kinase involved in cell signaling and is a target in cancer and virology. nih.govresearchgate.net A series of 2,6-disubstituted pyrazines containing a 4'-carboxyphenyl (benzoic acid) moiety and a (2-methoxyphenyl)amino group have been identified as potent inhibitors of CSNK2A. biorxiv.orgresearchgate.net

Structure-activity relationship studies showed that the 4'-carboxyphenyl group was optimal for CSNK2A activity. biorxiv.org

Analogs with an ortho-methoxy aniline (B41778) at the 6-position of the pyrazine (B50134) generated selectivity for CSNK2A over PIM3 kinase. biorxiv.org

However, the addition of a 3-chloro group to the benzoic acid moiety of one analog series resulted in a decrease in CSNK2A activity. nih.gov In contrast, a different analog with a 3-chloro group on an indazole core showed potent activity on both CSNK2A and PIM3, but no selectivity. nih.gov

Other studies on 4-(thiazol-5-yl)benzoic acid derivatives showed that introducing a 2-methoxy-benzyloxy group at the 3-position of the benzoic acid maintained potent CK2 inhibitory activities. nih.gov

Table 2: In Vitro Kinase Inhibition by Pyrazine Analogs

| Compound Series | Target Kinase | Key Structural Feature | Inhibition Value (IC50) | Reference |

|---|---|---|---|---|

| Pyrazine-Indazole Analog (2) | CSNK2A | Isopropylaminoindazole | 5 nM | nih.gov |

| Pyrazine-Indazole Analog (2) | PIM3 | Isopropylaminoindazole | <3 nM | nih.gov |

| Pyrazine-Indazole Analog (5d) | CSNK2A | 3-chloro on benzoic acid | Decreased activity | nih.gov |

| Pyrazine-Indazole Analog (5f) | CSNK2A | 3-chloro on indazole | Potent activity | nih.gov |

| Pyrazine-Indazole Analog (5f) | PIM3 | 3-chloro on indazole | Potent activity | nih.gov |

| 4-(thiazol-5-yl)benzoic acid analog | CK2α | 2-methoxy-benzyloxy at position 3 | 0.014-0.016 µM | nih.gov |

Antiviral Activity Investigations (In Vitro)

While research into the antiviral potential of various benzoic acid derivatives is an active area of investigation, the available data focuses on compounds with significantly different structural features. For instance, studies have reported on the anti-influenza activity of complex benzoic acid derivatives like NC-5, which possesses a triazole and a pyrrolidinone moiety. nih.govnih.gov Other research has explored the antiviral effects of biaryl amides against Hepatitis C virus and indole-3-carboxylic acid derivatives against SARS-CoV-2. nih.govnih.gov However, these compounds are not considered close research analogs to This compound due to substantial differences in their chemical scaffolds.

Therefore, at present, there is no available scientific information to report on the in vitro antiviral profile of This compound or its immediate analogs.

Structure Activity Relationship Sar Analysis for 3 4 Chloro 2 Methoxyphenyl Benzoic Acid Analogs

Systematic Examination of Halogen Substituent Effects on Biological Activity

The presence and nature of a halogen substituent on the biphenyl (B1667301) scaffold are critical determinants of biological activity. In many classes of biologically active compounds, halogens influence potency and selectivity through a combination of steric, electronic, and lipophilic effects.

For analogs of 3-(4-Chloro-2-methoxyphenyl)benzoic acid, the chlorine atom at the 4-position of the first phenyl ring is a key feature. Generally, electron-withdrawing groups on the biphenyl system have been found to be favorable for certain activities, such as anti-inflammatory properties. researchgate.net The substitution pattern on the biphenyl rings dictates the molecule's electronic distribution and its ability to engage in specific interactions, such as halogen bonding, with a target protein.

A systematic examination involves replacing the chlorine with other halogens (Fluorine, Bromine, Iodine) or moving its position on the ring.

Nature of the Halogen: The activity can vary significantly when chlorine is replaced by other halogens. Fluorine, being small and highly electronegative, can alter the pKa of nearby functionalities and form strong hydrogen bonds. In contrast, bromine and iodine are larger and more polarizable, which can lead to enhanced van der Waals interactions or halogen bonds in the binding pocket. In some series of anti-inflammatory biphenyl-4-carboxylic acid derivatives, compounds with bromine substitutions showed the highest potency. researchgate.netscispace.com

The following table illustrates the potential impact of halogen substitutions on biological activity, based on established SAR principles.

Table 1: Illustrative SAR of Halogen Substituent Effects This data is representative of general SAR principles and not from a single experimental study on the title compound.

| Analog | Substituent (R1) | Position | Expected Impact on Activity | Rationale |

|---|---|---|---|---|

| 1 | 4-Cl | 4 | Baseline Activity | The chloro group provides a key electronic and hydrophobic contribution. |

| 2 | 4-F | 4 | Potentially similar or slightly reduced activity | Fluorine is less lipophilic than chlorine, which might decrease binding affinity if hydrophobic interactions are dominant. |

| 3 | 4-Br | 4 | Potentially increased activity | Bromine's increased size and polarizability can enhance van der Waals and halogen bonding interactions. researchgate.net |

| 4 | 4-I | 4 | Potentially increased activity | Iodine offers the strongest potential for halogen bonding but its large size may introduce steric clashes. |

| 5 | 3-Cl | 3 | Likely altered activity/selectivity | A change in position modifies the molecule's dipole moment and steric profile, affecting target complementarity. |

Elucidation of Methoxy (B1213986) Group Position and Its Influence on Pharmacological Profile

The methoxy group (-OCH3) on the second phenyl ring plays a significant role in orienting the molecule within a binding site and modulating its metabolic stability. Its influence is a product of its electronic properties (electron-donating) and its steric bulk.

In the parent compound, the methoxy group is at the 2-position (ortho). This ortho-substitution forces a non-planar conformation, or a specific dihedral angle, between the two phenyl rings. This twisted geometry can be essential for fitting into a non-planar binding pocket and may prevent the molecule from adopting an inactive, flat conformation.

Shifting the methoxy group to the meta- (3-position) or para- (4-position) would have profound effects:

Ortho-position (2-OCH3): As in the title compound, this position creates significant steric hindrance, forcing the phenyl rings out of plane. This fixed conformation can be highly favorable for binding to a specific target.

Meta-position (3-OCH3): This would reduce the steric clash compared to the ortho-position, allowing for more rotational freedom between the rings. This flexibility might be detrimental or beneficial, depending on the target's requirements.

Para-position (4-OCH3): This position exerts minimal steric influence on the biphenyl linkage, allowing the rings to be more coplanar. It primarily contributes electronically. Studies on other scaffolds have shown that moving a methoxy group from the ortho to the para position can significantly alter biological properties and pharmacokinetics. mdpi.com

Table 2: Illustrative Influence of Methoxy Group Position on Pharmacological Profile This data is representative of general SAR principles and not from a single experimental study on the title compound.

| Analog | Methoxy Position (R2) | Expected Dihedral Angle | Potential Pharmacological Impact |

|---|---|---|---|

| 1 | 2-OCH3 (ortho) | High (Twisted) | Potentially high affinity and selectivity due to pre-organized, rigid conformation. |

| 2 | 3-OCH3 (meta) | Intermediate | Increased flexibility may reduce affinity if a specific twisted conformation is required. |

| 3 | 4-OCH3 (para) | Low (More Planar) | May exhibit different target selectivity; electronic effects dominate over steric hindrance. |

| 4 | No Methoxy Group | Low (More Planar) | Loss of the group removes both electronic and steric contributions, likely reducing potency. |

Role of the Carboxylic Acid Moiety and Bioisosteric Replacements in Target Binding

The carboxylic acid group is a cornerstone of the pharmacophore for many biphenyl derivatives. ajgreenchem.com It is typically ionized at physiological pH, forming a carboxylate anion. This negative charge allows it to form strong ionic interactions or salt bridges with positively charged residues like arginine or lysine (B10760008) in a receptor's binding site. It can also act as a hydrogen bond acceptor.

However, the carboxylic acid group can lead to poor oral bioavailability and rapid metabolism. Therefore, replacing it with a bioisostere—a different functional group with similar physicochemical properties—is a common strategy in drug design. The goal is to retain the crucial binding interactions while improving pharmacokinetic properties.

Common bioisosteres for carboxylic acids include:

Tetrazoles: The 5-substituted tetrazole ring is a well-established carboxylic acid bioisostere. Its pKa is similar to that of a carboxylic acid, allowing it to exist as an anion and mimic the key ionic interaction.

Acyl Sulfonamides: These groups are also acidic and can act as hydrogen bond donors and acceptors, effectively mimicking the carboxylate functionality.

Thiazolidinones and Oxadiazoles: Various heterocyclic rings can be designed to present hydrogen bond donors and acceptors in a similar spatial arrangement to a carboxylic acid. nih.govmdpi.com In some biphenyl series, amide derivatives based on thiazolidinone scaffolds have shown significant anti-inflammatory activity. scispace.com

Table 3: Comparison of Carboxylic Acid and Common Bioisosteric Replacements

| Moiety | Acidity (pKa) | Key Interactions | Common Advantages of Replacement |

|---|---|---|---|

| Carboxylic Acid | ~4-5 | Ionic, H-bond acceptor | Baseline |

| Tetrazole | ~4.5-5 | Ionic, H-bond acceptor | Improved metabolic stability, increased lipophilicity. |

| Acyl Sulfonamide | ~3-6 | Ionic, H-bond donor/acceptor | Can fine-tune acidity, may improve cell permeability. |

| Hydroxamic Acid | ~9 | Metal chelation, H-bond donor/acceptor | Different interaction profile, often used for metalloenzyme inhibitors. |

Impact of Bridging Groups and Linker Variability on Structure-Function Relationships

The direct carbon-carbon bond between the two phenyl rings in this compound defines it as a biphenyl. This linkage is not merely a spacer; its rotational properties, influenced by substituents like the ortho-methoxy group, are fundamental to the molecule's three-dimensional shape and, thus, its activity.

Introducing a bridging group or linker between the phenyl rings fundamentally changes the scaffold from a biphenyl to a diaryl structure. This modification significantly alters the molecule's conformational flexibility, size, and the vectors at which the substituents are projected.

Commonly explored bridging groups include:

Amide or Sulfonamide Linkers (-CONH-, -SO2NH-): These linkers introduce hydrogen bonding capabilities and alter the geometry. SAR studies on biphenyl amide derivatives have shown that the linker is integral to activity. nih.govnih.gov

Ether Linker (-O-): An ether bridge provides more flexibility than a direct bond but maintains a bent conformation.

Methylene (B1212753) Linker (-CH2-): A simple methylene linker increases the distance and flexibility between the aromatic rings.

The choice of linker impacts the relative orientation of the two aromatic rings. For the parent compound, the biphenyl structure is rigid along the bond axis but rotationally constrained by the ortho-substituent. Introducing a flexible linker would allow the molecule to adopt a wider range of conformations, which could be detrimental if a specific, rigid conformation is required for binding. Conversely, if the target requires a larger distance between the recognition domains, a linker could enhance activity.

Identification of Critical Pharmacophoric Features for Desired In Vitro Biological Responses

A pharmacophore is the essential three-dimensional arrangement of functional groups that is responsible for a molecule's biological activity. nih.gov Based on the SAR analysis of this compound and its analogs, a hypothetical pharmacophore model can be constructed. nih.gov

The critical features are:

An Anionic/H-Bonding Center: This is provided by the benzoic acid moiety (or its bioisostere). It is crucial for anchoring the molecule in the binding site through ionic or hydrogen bonds.

Two Hydrophobic Aromatic Regions: The two phenyl rings serve as hydrophobic regions that engage in van der Waals or pi-stacking interactions with nonpolar residues in the target protein.

A Halogen-Bonding/Hydrophobic Feature: The 4-chloro substituent acts as a specific hydrophobic feature and a potential halogen bond donor, which can be critical for affinity and selectivity.

A Steric/Conformation-Controlling Group: The 2-methoxy group plays a vital role in restricting the conformation of the biphenyl system, forcing it into a specific twisted shape that is likely the bioactive conformation.

These features, and the precise spatial distances between them, constitute the pharmacophore. For example, the distance and angle between the anionic center of the carboxylic acid and the hydrophobic chloro-substituent are likely critical for potent activity. Any modification to the analog series must preserve this optimal spatial arrangement to maintain the desired biological response.

Future Research Directions and Advanced Methodological Integration

Rational Design and Synthesis of Next-Generation Analogs with Enhanced In Vitro Efficacy

The principles of rational drug design can be systematically applied to 3-(4-Chloro-2-methoxyphenyl)benzoic acid to generate next-generation analogs with potentially superior in vitro efficacy. This process involves iterative cycles of design, synthesis, and biological testing, guided by an evolving understanding of the compound's structure-activity relationship (SAR).

Future synthetic efforts would likely focus on modifying the core structure at several key positions to probe the chemical space around the parent molecule. Key modifications could include:

Bioisosteric replacement of the carboxylic acid: Replacing the benzoic acid group with other acidic moieties (e.g., tetrazole, hydroxamic acid) or non-acidic groups could modulate the compound's pharmacokinetic properties and target interactions.

Modification of the chloro and methoxy (B1213986) substituents: Varying the electronic and steric properties of the substituents on the phenyl ring could fine-tune the compound's activity. For example, replacing the chloro group with other halogens or the methoxy group with larger alkoxy groups could provide insight into the binding pocket's requirements.

Introduction of new functional groups: Adding hydrogen bond donors or acceptors, or groups that can form other types of interactions, could enhance binding affinity and selectivity for a biological target.

The synthesis of these analogs could be achieved through established synthetic routes, such as Suzuki or other cross-coupling reactions, to construct the biaryl core, followed by functional group manipulations.

Table 1: Proposed Analogs of this compound for SAR Exploration

| Parent Compound | Modification Site | Proposed Modification | Rationale |

| This compound | Benzoic Acid | Replacement with Tetrazole | Improve metabolic stability and cell permeability. |

| This compound | Chloro Group | Replacement with Trifluoromethyl | Alter electronic properties and increase lipophilicity. |

| This compound | Methoxy Group | Replacement with Hydroxyl | Introduce a hydrogen bond donor. |

| This compound | Phenyl Ring | Introduction of a Nitrogen Atom | Enhance solubility and provide a vector for further functionalization. |

Deeper Mechanistic Characterization of Molecular Interactions

A thorough understanding of how this compound interacts with its biological target(s) at a molecular level is crucial for mechanism-based drug design. A variety of biophysical and computational techniques could be employed to achieve this.

Initially, target identification would be a primary goal, potentially using techniques like thermal shift assays, affinity chromatography, or chemoproteomics. Once a target is identified, high-resolution structural biology methods, such as X-ray crystallography or cryo-electron microscopy (cryo-EM), could provide a detailed picture of the binding mode. These techniques would reveal the specific amino acid residues involved in the interaction and the conformation of the compound when bound.

Computational methods like molecular docking and molecular dynamics (MD) simulations would complement experimental approaches by providing insights into the binding energetics and the dynamic nature of the interaction over time. Furthermore, techniques like Hirshfeld surface analysis could be used to investigate and visualize intermolecular interactions in the solid state, which can be relevant for understanding crystal packing and solubility.

Table 2: Methodologies for Mechanistic Characterization

| Technique | Information Gained |

| X-ray Crystallography | High-resolution 3D structure of the compound bound to its target. |

| Isothermal Titration Calorimetry (ITC) | Thermodynamic parameters of binding (enthalpy, entropy, and binding affinity). |

| Surface Plasmon Resonance (SPR) | Kinetic parameters of binding (association and dissociation rates). |

Molecular Dynamics (MD) Simulations: Stability of the protein-ligand complex and dynamic conformational changes.

Integration of Cheminformatics and Machine Learning for Predictive Modeling in Chemical Biology

Cheminformatics and machine learning are transforming drug discovery by enabling the rapid analysis of large datasets and the construction of predictive models. nih.govnih.govacs.org For this compound and its analogs, these approaches can accelerate the optimization process.

A key application would be the development of Quantitative Structure-Activity Relationship (QSAR) models. nih.govdergipark.org.tr By correlating the chemical structures of a series of analogs with their measured biological activities, a predictive QSAR model can be built. dergipark.org.tr This model could then be used to predict the activity of virtual compounds before they are synthesized, prioritizing the most promising candidates and reducing the number of compounds that need to be made and tested.

The development of a robust QSAR model involves several steps:

Data Curation: Assembling a dataset of this compound analogs with their corresponding in vitro activity data.

Descriptor Calculation: Generating a wide range of molecular descriptors (e.g., topological, electronic, steric) for each compound.

Model Building: Using machine learning algorithms, such as multiple linear regression, support vector machines, or neural networks, to build a mathematical model that relates the descriptors to the biological activity.

Model Validation: Rigorously validating the model's predictive power using internal and external validation techniques to ensure it can accurately predict the activity of new compounds. dergipark.org.tr

Table 3: Common Molecular Descriptors for QSAR Modeling

| Descriptor Class | Examples | Information Encoded |

| 1D Descriptors | Molecular Weight, Atom Count | Basic constitutional information. |

| 2D Descriptors | Topological Polar Surface Area (TPSA), LogP | Lipophilicity, polarity, and connectivity. |

| 3D Descriptors | Molecular Shape, Volume | Three-dimensional arrangement of atoms. |

Exploration of this compound as a Chemical Probe for Biological Systems

A chemical probe is a small molecule that is used to study the function of a biological target, typically a protein. Developing this compound into a chemical probe could enable the investigation of its biological target in a cellular context.

To be an effective chemical probe, a compound should ideally possess several key characteristics:

Potency: It should be active at low concentrations to minimize off-target effects.

Selectivity: It should interact with its intended target with high specificity over other proteins.

Cellular Activity: It must be able to cross the cell membrane and engage its target in a cellular environment.

The development of this compound as a chemical probe would involve synthesizing derivatives that incorporate a "handle" for further modification. This handle could be a reactive group for covalent attachment to a tag or a functional group that allows for click chemistry. For example, a version of the molecule could be synthesized with an alkyne or azide (B81097) group, which would allow for the easy attachment of a fluorescent dye for imaging studies or a biotin (B1667282) tag for pulldown experiments to identify binding partners.

Table 4: Steps for Developing a Chemical Probe

| Step | Objective | Methodology |

| 1. SAR-Guided Optimization | Enhance potency and selectivity. | Synthesis and in vitro testing of analogs. |

| 2. Synthesis of a "Probe-able" Analog | Introduce a functional handle for tagging. | Chemical synthesis of an analog with an alkyne or azide group. |

| 3. Tagging and Validation | Attach a reporter tag (e.g., fluorophore, biotin). | Click chemistry or other bioconjugation techniques. |

| 4. Cellular Imaging/Target Engagement | Visualize the probe's localization and target interaction in cells. | Fluorescence microscopy, flow cytometry, or pulldown assays followed by mass spectrometry. |

By pursuing these future research directions, the scientific community can systematically explore the therapeutic and biological potential of this compound, potentially leading to the development of novel chemical tools and therapeutic agents.

Q & A

Q. What are the recommended synthetic routes for 3-(4-Chloro-2-methoxyphenyl)benzoic acid, and how are reaction conditions optimized?

- Methodological Answer : The compound can be synthesized via chlorination of precursor benzoic acid derivatives using chlorine gas and catalysts like FeCl₃ under controlled temperatures (e.g., 40–60°C) . Alternative routes involve coupling reactions with methoxyphenyl intermediates, monitored by TLC (hexane/EtOH, 1:1) and characterized via H NMR (DMSO-d6) for functional group validation . Optimization includes adjusting solvent polarity and reaction time to improve yields (quantitative yields reported under 45°C for 1–1.25 hours) .

Q. What analytical techniques are critical for confirming the compound’s purity and structural integrity?

- Methodological Answer : Use H NMR (200–400 MHz, DMSO-d6) to verify aromatic proton environments and substituent positions (e.g., δ 3.76–3.86 ppm for methoxy groups) . HPLC (C18 column, UV detection at 254 nm) ensures purity (>98%) with a mobile phase of acetonitrile/water (70:30 v/v) and retention time comparison against standards . Melting point analysis (e.g., 180–220°C) further confirms crystallinity .

Q. What safety protocols should be followed when handling this compound?

- Methodological Answer : Refer to SDS guidelines: use PPE (gloves, lab coat, goggles), avoid inhalation/ingestion, and work in a fume hood. No acute hazards reported, but standard protocols for carboxylic acid handling apply (neutralize spills with sodium bicarbonate) .

Advanced Research Questions

Q. How can contradictions in reported synthetic yields be resolved when scaling reactions?

- Methodological Answer : Discrepancies often arise from catalyst loading (e.g., FeCl₃ vs. AlCl₃) or solvent polarity (DMF vs. THF). Systematic DoE (Design of Experiments) can isolate variables: vary temperature (40–80°C), catalyst concentration (5–15 mol%), and monitor via in-situ IR for intermediate formation . Scale-up trials should prioritize reflux conditions with gradual reagent addition to mitigate exothermic side reactions .

Q. What computational strategies predict the compound’s reactivity or binding interactions in drug design?

- Methodological Answer : Employ density functional theory (DFT) to calculate electrophilic/nucleophilic sites using Gaussian 09 with B3LYP/6-31G(d) basis sets. Molecular docking (AutoDock Vina) against targets like COX-2 (PDB: 3LN1) evaluates binding affinities (e.g., GScore: -9.48 kcal/mol vs. aspirin’s -5.88 kcal/mol) . Retrosynthesis tools (PubChem) suggest feasible precursors via Pistachio/Bkms_metabolic models .

Q. How can derivatives be designed to enhance biological activity while maintaining structural stability?

- Methodological Answer : Introduce electron-withdrawing groups (e.g., -CF₃) at the 4-position to improve metabolic stability . Synthesize amide or ester derivatives via coupling reagents (EDC/HOBt) and validate activity in vitro (e.g., IC₅₀ assays for enzyme inhibition) . Stability studies (pH 1–9, 37°C) assess hydrolytic resistance over 24 hours .

Q. What strategies address discrepancies in spectroscopic data interpretation?

- Methodological Answer : Overlapping NMR signals (e.g., aromatic protons) require 2D techniques (HSQC, HMBC) for unambiguous assignment . Compare experimental IR stretches (e.g., C=O at ~1700 cm⁻¹) with computed spectra (ORCA 4.2). For conflicting mass spectra (ESI-MS), use high-resolution Q-TOF to resolve isotopic patterns .

Q. How is the compound’s potential in agrochemical development evaluated?

- Methodological Answer : Screen for herbicidal activity via Arabidopsis thaliana growth inhibition assays (IC₅₀ values at 10–100 μM). Modify the methoxy group to enhance leaf permeability and test photostability under UV light (λ = 254 nm) for 48 hours . Metabolite profiling (LC-MS/MS) identifies degradation products in soil models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.